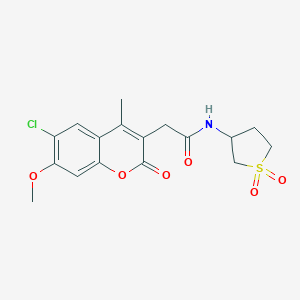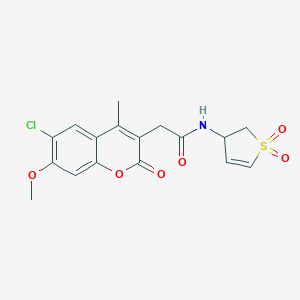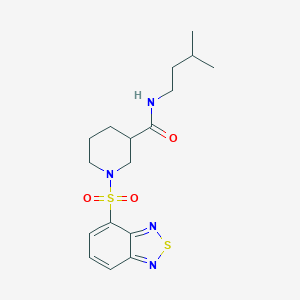![molecular formula C18H24N4O4 B357530 1-cyclohexyl-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea CAS No. 878422-35-6](/img/structure/B357530.png)
1-cyclohexyl-3-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea: is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group, a dimethoxyphenyl group, and an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents used include phosphorus oxychloride or thionyl chloride.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a dimethoxyphenyl halide.
Formation of the Urea Derivative: The final step involves the reaction of the oxadiazole-dimethoxyphenyl intermediate with cyclohexyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Quinone
特性
CAS番号 |
878422-35-6 |
|---|---|
分子式 |
C18H24N4O4 |
分子量 |
360.4g/mol |
IUPAC名 |
1-cyclohexyl-3-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea |
InChI |
InChI=1S/C18H24N4O4/c1-24-14-9-8-12(10-15(14)25-2)17-21-16(26-22-17)11-19-18(23)20-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H2,19,20,23) |
InChIキー |
XEXOSAOSQLDSCS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CNC(=O)NC3CCCCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N-(1,1-dioxido-2,3-dihydro-3-thienyl)acetamide](/img/structure/B357448.png)
![N-{2-[4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-1-piperidinyl]-2-oxoethyl}benzamide](/img/structure/B357450.png)

![N-(4-{4-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}phenyl)benzenesulfonamide](/img/structure/B357455.png)
![N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B357457.png)
![Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B357458.png)

![8,9-Dimethyl-5-{4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357461.png)
![N-{5-[(2-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}-2,2-diphenylacetamide](/img/structure/B357462.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B357466.png)
![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-5,7-dihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B357467.png)
![4-{2-[3-(2-furyl)-1',3'-diphenyl-4,5-dihydro-1H,1'H-5,4'-bipyrazol-1-yl]-2-oxoethyl}morpholine](/img/structure/B357469.png)
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B357471.png)
